molecular formula C15H20O2 B8437485 Benzenepropanoic acid, cyclohexyl ester CAS No. 22847-18-3

Benzenepropanoic acid, cyclohexyl ester

Cat. No.: B8437485
CAS No.: 22847-18-3
M. Wt: 232.32 g/mol
InChI Key: VVJUKSKDOHGWJE-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, cyclohexyl ester (CAS: Not explicitly provided; structural formula inferred as phenylpropanoic acid esterified with cyclohexanol) is an aromatic carboxylic acid ester. These esters are characterized by a phenylpropanoic acid backbone with varying ester substituents, influencing their physicochemical and biological properties .

Properties

CAS No.

22847-18-3

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

cyclohexyl 3-phenylpropanoate

InChI

InChI=1S/C15H20O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2

InChI Key

VVJUKSKDOHGWJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

Benzenepropanoic acid derivatives differ primarily in their ester groups. Key examples from the evidence include:

Compound Name Ester Group Molecular Weight (g/mol) Key Properties/Applications Source/Abundance
Benzenepropanoic acid, methyl ester Methyl (-OCH₃) ~178–194 Antioxidant, antimicrobial, food additive 1.86–18.55% in C. afer and E. paniculata extracts
Benzenepropanoic acid, 2-ethylhexyl ester 2-Ethylhexyl (-OCH₂CH(C₂H₅)(CH₂)₃CH₃) ~362.5 Industrial stabilizer, antioxidant Synthesized for polymer stabilization
Benzenepropanoic acid, octadecyl ester Octadecyl (-OC₁₈H₃₇) ~446.6 Lipophilic, potential applications in coatings 4.03% in stinkhorn mushroom extract
Benzenepropanoic acid, 4-methyl-3-pentenyl ester 4-Methyl-3-pentenyl 232.3 Noted for structural novelty Synthetic intermediate
Cyclohexanepropanoic acid, allyl ester (Analog) Allyl (-OCH₂CH=CH₂) 196 Fragrance component Identified in essential oils

Key Observations :

  • Molecular Weight and Solubility : Longer ester chains (e.g., octadecyl) increase hydrophobicity, making them suitable for lipid-based formulations. Methyl and allyl esters are more volatile, aligning with their use in fragrances .
  • Biological Activity: Methyl esters exhibit notable antioxidant and antimicrobial activities, attributed to the phenolic hydroxyl group in derivatives like 3,5-di-tert-butyl-4-hydroxy variants . The cyclohexyl ester’s bioactivity remains unstudied but may parallel these trends if hydroxyl groups are present.
  • Industrial Applications : 2-Ethylhexyl esters are used in hydraulic fluids and motor oils due to their thermal stability , while methyl esters serve as food preservatives .
Analytical Prevalence in Natural Extracts
  • Methyl esters are the most commonly reported, with abundances up to 18.55% in E. paniculata bark extracts .
  • Octadecyl and 4-methyl-3-pentenyl esters are rare, suggesting niche biosynthetic pathways or degradation products .
  • Cyclohexyl esters are absent in the evidence, indicating either low natural abundance or analytical detection challenges.

Q & A

Basic: What are the recommended synthetic routes for benzenepropanoic acid, cyclohexyl ester, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves esterification between benzenepropanoic acid and cyclohexanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

  • Reflux conditions : Monitor reaction progress via thin-layer chromatography (TLC) or NMR to detect residual starting materials.
  • Purification : Use fractional distillation or column chromatography to isolate the ester.
  • Intermediate characterization : Confirm intermediate structures using 1^1H/13^13C NMR, IR (ester C=O stretch ~1740 cm1^{-1}), and mass spectrometry. For example, cyclohexanol intermediates can be validated by O-H stretch (~3200–3600 cm1^{-1}) in IR .

Basic: How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

Methodological Answer:
When literature data are unavailable (as noted in Safety Data Sheets ), employ experimental determination:

  • Melting point : Use differential scanning calorimetry (DSC) with a controlled heating rate (e.g., 5°C/min).
  • Solubility : Conduct shake-flask experiments in solvents (water, ethanol, DMSO) followed by HPLC-UV quantification.
  • LogP : Estimate via reverse-phase HPLC with a calibrated octanol-water partition model .

Basic: What analytical techniques are critical for distinguishing this compound from structurally similar esters?

Methodological Answer:
Leverage hyphenated techniques:

  • GC-MS : Compare retention times and fragmentation patterns (e.g., m/z peaks for cyclohexyl fragments at 82–84 Da).
  • NMR : Identify unique proton environments (e.g., cyclohexyl ring protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.2–7.8 ppm).
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positions .

Advanced: How do steric and electronic effects of the cyclohexyl group influence the ester’s reactivity in nucleophilic acyl substitution?

Methodological Answer:
The bulky cyclohexyl group reduces reactivity by:

  • Steric hindrance : Slowing nucleophilic attack at the carbonyl carbon. Quantify via kinetic studies (e.g., rate constants in hydrolysis reactions).
  • Electronic effects : Electron-donating cyclohexyl-O may stabilize the transition state. Compare with methyl/phenyl esters using DFT calculations (e.g., B3LYP/6-31G* basis set) to model charge distribution .

Advanced: What strategies mitigate decomposition during thermal stability studies of this compound?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Perform under inert gas (N2_2) to identify decomposition onset temperatures.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical-mediated degradation.
  • Degradation product analysis : Use LC-MS to detect and quantify byproducts (e.g., benzenepropanoic acid via [M-H]^- ion at m/z 179) .

Advanced: How can computational models predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., cannabinoid receptors ) using AutoDock Vina. Validate with in vitro assays (e.g., competitive radioligand binding).
  • QSAR models : Correlate substituent effects (e.g., nitro/hydroxy groups ) with bioactivity using descriptors like logP, polar surface area, and H-bond donors.
  • Metabolism prediction : Use software (e.g., MetaSite) to identify potential cytochrome P450 oxidation sites.

Advanced: What are the challenges in reconciling contradictory data on the ester’s environmental persistence?

Methodological Answer:
Discrepancies in biodegradation studies may arise from:

  • Test systems : Compare OECD 301 (ready biodegradability) vs. OECD 307 (soil degradation) protocols.
  • Analytical sensitivity : Use 14^{14}C-labeled esters in fate studies to track mineralization vs. bound residues.
  • pH effects : Evaluate hydrolysis rates at pH 5–9 to model aquatic vs. soil environments .

Advanced: How to design a structure-activity relationship (SAR) study for novel benzenepropanoic acid esters?

Methodological Answer:

  • Variable substituents : Synthesize derivatives with halogen, nitro, or hydroxy groups at positions 3/4 on the benzene ring.
  • Biological assays : Test cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), or receptor-binding activity.
  • Multivariate analysis : Apply principal component analysis (PCA) to link structural descriptors (e.g., Hammett σ) with bioactivity .

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